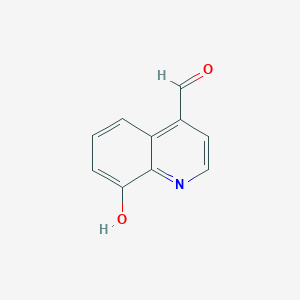

8-羟基喹啉-4-甲醛

描述

8-Hydroxyquinoline derivatives are an important group of compounds with rich and diverse biological activities . These compounds incorporate the 8-hydroxyquinoline (8-HQ) moiety, which is a bicyclic compound that consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 .

Synthesis Analysis

The synthesis of 8-Hydroxyquinoline derivatives has attracted the attention of chemists, medicinal chemists, and professionals in health sciences . A number of prescribed drugs incorporate this group, and numerous 8-HQ-based molecules can be used to develop potent lead compounds with good efficacy and low toxicity .Molecular Structure Analysis

The 8-Hydroxyquinoline (8-HQ) moiety is a bicyclic compound that consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 .Chemical Reactions Analysis

The chemistry of this group has attracted the attention of chemists, medicinal chemists, and professionals in health sciences . A number of prescribed drugs incorporate this group, and numerous 8-HQ-based molecules can be used to develop potent lead compounds with good efficacy and low toxicity .Physical and Chemical Properties Analysis

The physical and chemical properties of 8-Hydroxyquinoline derivatives are diverse due to the rich biological activities of these compounds .科学研究应用

与稀土金属离子的配位

8-羟基喹啉-4-甲醛衍生物已被用于稀土金属离子的配位。例如,8-羟基喹啉-2-甲醛的半碳腙是此类金属的有效四齿配体。这种配位在涉及钇 (III) 和镧 (III) 的配合物中很明显,展示了不同的配体配位模式 (Albrecht, Osetska, & Fröhlich, 2005)。

Cd(II) 配合物中的荧光性质

对 8-羟基喹啉-4-甲醛的研究导致了具有晶体结构和荧光性质的镉 (II) 配合物的开发。这些配合物已使用 X 射线衍射、元素分析和傅里叶变换红外光谱进行研究 (Gou 等,2018)。

作为荧光传感器的应用

基于 8-羟基喹啉-4-甲醛的化合物可用作铝 (Al3+) 等金属离子的选择性和灵敏荧光传感器。这些传感器在弱酸性水溶液条件下有效运行,提供高选择性和检测能力 (Jiang 等,2011)。类似地,该化合物的衍生物已被合成以高灵敏度和选择性检测镁离子 (Mg2+),展示了在基于荧光的传感方面的潜力 (Jin 等,2013)。

抗血脂异常和抗氧化活性

8-羟基喹啉的衍生物在抗血脂异常和抗氧化活性方面显示出前景。例如,从该化合物衍生的某些新型酮烯胺席夫碱已展示出显着的体外和体内活性 (Sashidhara 等,2009)。

螯合剂和分析试剂

8-羟基喹啉-4-甲醛的偶氮甲碱衍生物已被合成用作螯合剂和分析试剂。它们与金属离子表现出显着的显色反应,这在分析化学中很有价值 (Hata & Uno, 1972)。

作用机制

Target of Action

8-Hydroxyquinoline-4-carbaldehyde, like other 8-Hydroxyquinoline derivatives, is a privileged structure that can bind to a diverse range of targets with high affinities . These compounds have been explored for their broad-ranging biological effects . .

Mode of Action

It’s known that 8-hydroxyquinoline derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects

Biochemical Pathways

For instance, some derivatives have been found to mediate cancer cell death through the intrinsic pathway, involving the elevation of caspase-3 and caspase-8 activities .

Result of Action

It’s known that 8-hydroxyquinoline derivatives can exhibit various biological activities, including antimicrobial, anticancer, and antifungal effects .

Action Environment

It’s known that the synthesis and functionalization of quinoline derivatives, including 8-hydroxyquinoline derivatives, can be influenced by various factors, including the reaction environment .

安全和危害

未来方向

Compounds containing the 8-Hydroxyquinoline (8-HQ) moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . In addition, several described compounds in this review could act leads for the development of drugs against numerous diseases including cancer .

生化分析

Biochemical Properties

8-Hydroxyquinoline-4-carbaldehyde is a monoprotic bidentate chelating agent . It forms four- and six-covalent complexes with a wide range of metal ions, including Cu 2+, Zn 2+, Bi 2+, Mn 2+, Mg 2+, Cd 2+, Ni 2+, Fe 3+, and Al 3+ . This ability to bind with various metal ions allows it to interact with different enzymes, proteins, and other biomolecules, influencing biochemical reactions.

Cellular Effects

The cellular effects of 8-Hydroxyquinoline-4-carbaldehyde are largely dependent on its interactions with various biomolecules. For instance, it has shown cytotoxic potentials toward human carcinoma cell lines

Molecular Mechanism

The molecular mechanism of action of 8-Hydroxyquinoline-4-carbaldehyde is complex and multifaceted. Its ability to form complexes with various metal ions suggests that it may exert its effects at the molecular level through these interactions . These could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

While specific studies on the dosage effects of 8-Hydroxyquinoline-4-carbaldehyde in animal models are limited, compounds containing the 8-Hydroxyquinoline moiety have shown therapeutic value and could act as potential building blocks for various pharmacologically active scaffolds

Metabolic Pathways

Given its ability to form complexes with various metal ions, it may interact with enzymes or cofactors involved in various metabolic processes .

Transport and Distribution

The transport and distribution of 8-Hydroxyquinoline-4-carbaldehyde within cells and tissues are likely influenced by its ability to form complexes with various metal ions

属性

IUPAC Name |

8-hydroxyquinoline-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-6-7-4-5-11-10-8(7)2-1-3-9(10)13/h1-6,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOVEJVKZRJJQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901294039 | |

| Record name | 8-Hydroxy-4-quinolinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14510-07-7 | |

| Record name | 8-Hydroxy-4-quinolinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14510-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxy-4-quinolinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

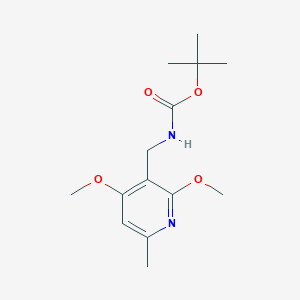

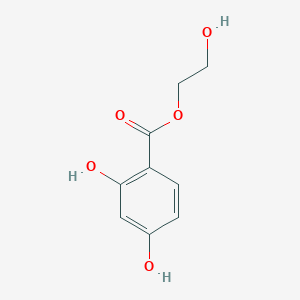

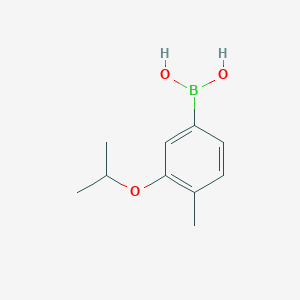

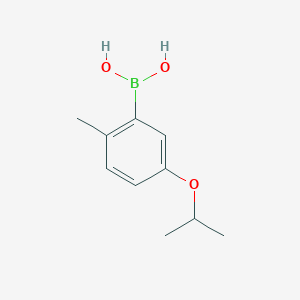

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

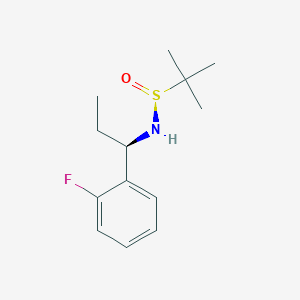

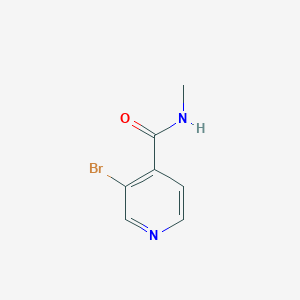

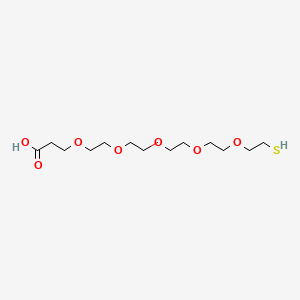

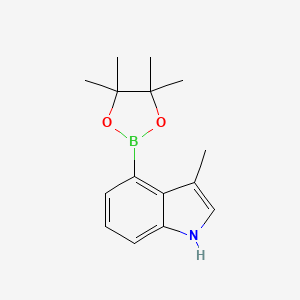

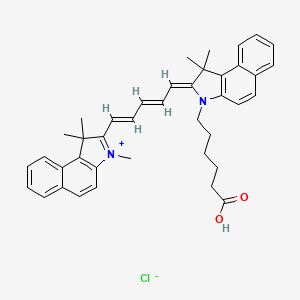

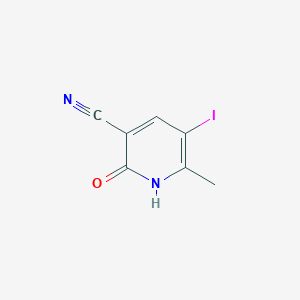

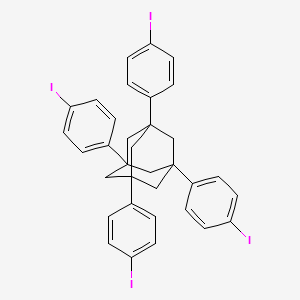

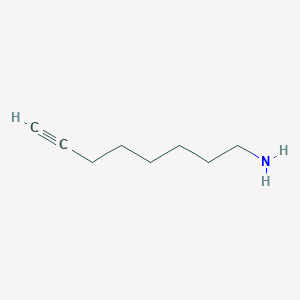

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。